6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[1,2-b]pyridazine core with a trifluoropropan-2-yl group attached via an oxygen atom, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal.
Introduction of Trifluoropropan-2-yl Group: The trifluoropropan-2-yl group is introduced via an etherification reaction. This involves reacting the imidazo[1,2-b]pyridazine core with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoropropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropan-2-yl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropan-2-yl functionality but lacking the imidazo[1,2-b]pyridazine core.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct chemical properties and applications.
6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid: A pyridine derivative with similar trifluoropropan-2-yl substitution.
Uniqueness
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine stands out due to its unique combination of the imidazo[1,2-b]pyridazine core and the trifluoropropan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(1,1,1-trifluoropropan-2-yloxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-6(9(10,11)12)16-8-3-2-7-13-4-5-15(7)14-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWNTPWNDFOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.